O-Seryl-beta-N-acetylglucosaminide

Descripción general

Descripción

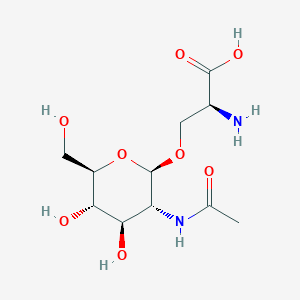

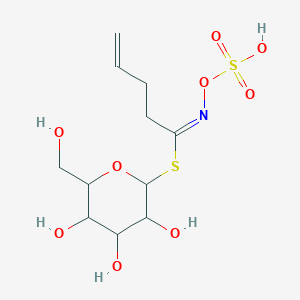

“O-Seryl-beta-N-acetylglucosaminide” is a compound that contains a total of 41 bonds, including 21 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 aliphatic secondary amide . It consists of 41 atoms in total: 20 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 8 Oxygen atoms .

Synthesis Analysis

β-N-acetylglucosaminidases (GlcNAcases) are enzymes that hydrolyze N-acetylglucosamine-containing oligosaccharides and proteins . These enzymes produce N-acetylglucosamine (GlcNAc) and have a wide range of promising applications in the food, energy, and pharmaceutical industries . They also play an important role in the dynamic balance of cellular O-linked GlcNAc levels .

Molecular Structure Analysis

The molecular structure of “O-Seryl-beta-N-acetylglucosaminide” includes 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 aliphatic secondary amide . It contains a total of 41 atoms: 20 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 8 Oxygen atoms .

Chemical Reactions Analysis

β-N-acetylglucosaminidases (GlcNAcases) hydrolyze N-acetylglucosamine-containing oligosaccharides and proteins . These enzymes produce N-acetylglucosamine (GlcNAc) and have a wide range of promising applications in the food, energy, and pharmaceutical industries .

Physical And Chemical Properties Analysis

The molecular formula of “O-Seryl-beta-N-acetylglucosaminide” is C11H20N2O8 . It has a molar mass of 308.29 . The predicted density is 1.51±0.1 g/cm3, and the predicted boiling point is 701.2±60.0°C .

Aplicaciones Científicas De Investigación

Dynamic Post-Translational Modification and Regulation

O-Seryl-beta-N-acetylglucosamine (O-GlcNAc) is extensively involved in dynamic post-translational modifications, being abundant on nuclear and cytoplasmic proteins. It's particularly noted for its role in the alternative O-GlcNAcylation or O-phosphorylation at specific serine residues, as observed in the murine estrogen receptor-beta (mER-beta). This interplay between O-GlcNAcylation and phosphorylation is critical for regulating the turnover rate and transactivation activities of proteins, indicating its pivotal role in protein stability and transcriptional regulation without altering DNA binding or localization (Cheng & Hart, 2001).

Crosstalk between O-GlcNAcylation and Phosphorylation

O-GlcNAc is implicated in extensive crosstalk with phosphorylation, modulating signaling pathways in response to nutrients and stress. It's noted that the specificities of enzymes involved in O-GlcNAcylation, such as OGT and OGA, are determined by their associations with other proteins, creating a multitude of specific holoenzymes. This intricate interplay signifies a new paradigm in cellular signaling, highlighting the nuanced regulation of cellular processes by O-GlcNAcylation (Hu, Shimoji, & Hart, 2010).

Role in Protein Regulation and Disease Etiology

The cycling of O-GlcNAc on nucleocytoplasmic proteins serves as a crucial nutrient and stress sensor, directly competing with phosphate for serine/threonine residues on various proteins. This process modulates signaling, protein expression, degradation, and trafficking. Notably, emerging data suggest a significant role of O-GlcNAc glycosylation in the etiology of diseases like diabetes and neurodegeneration, pointing towards its importance in both normal cellular functions and disease processes (Hart, Housley, & Slawson, 2007).

Direcciones Futuras

The O-linked β-N-acetylglucosamine modification (O-GlcNAcylation) of proteins is intimately linked to cardiovascular disease, including hypertension . An increasing number of studies suggest that components of innate and adaptive immunity, active players in the pathophysiology of hypertension, are targets for O-GlcNAcylation . This suggests potential future directions for research into the roles of O-GlcNAcylation in the immune system and its contribution to arterial hypertension .

Propiedades

IUPAC Name |

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDMNGDGDYFZRE-YRMXFSIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168855 | |

| Record name | O-Seryl-beta-N-acetylglucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Seryl-beta-N-acetylglucosaminide | |

CAS RN |

17041-36-0 | |

| Record name | O-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17041-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Seryl-beta-N-acetylglucosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017041360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Seryl-beta-N-acetylglucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

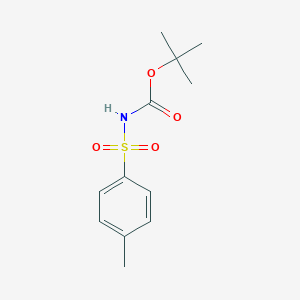

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)

![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)